
Isobutyl (hydroxymethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isobutyl (hydroxymethyl)carbamate is a chemical compound with the molecular formula C6H13NO3This compound is part of the carbamate family, which is known for its diverse applications in various fields such as agriculture, pharmaceuticals, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isobutyl (hydroxymethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of isobutylamine with formaldehyde and carbon dioxide. This reaction typically occurs under mild conditions and can be catalyzed by various agents such as cesium carbonate and tetrabutylammonium iodide . Another method involves the use of carbamoyl chlorides, which react with alcohols to form carbamates .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous synthesis processes. These processes utilize carbon dioxide and amines in the presence of catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene. This method is efficient and environmentally friendly, as it directly utilizes carbon dioxide .
Analyse Chemischer Reaktionen
Types of Reactions
Isobutyl (hydroxymethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carbamates or ureas.
Reduction: Reduction reactions can convert carbamates back to their corresponding amines.
Substitution: Substitution reactions often involve the replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substituting agents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted carbamates, ureas, and amines .
Wissenschaftliche Forschungsanwendungen
Isobutyl (hydroxymethyl)carbamate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of isobutyl (hydroxymethyl)carbamate involves its interaction with various molecular targets. In biological systems, it can inhibit esterases, leading to the disruption of normal metabolic processes. This inhibition can result in immunotoxicity and other adverse effects . The compound’s ability to act as a protecting group for amines also plays a crucial role in its mechanism of action in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Isobutyl (hydroxymethyl)carbamate can be compared with other carbamates such as:
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes an isobutyl group and a hydroxymethyl group. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in organic synthesis and drug design .
Eigenschaften
CAS-Nummer |
67953-32-6 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
2-methylpropyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)3-10-6(9)7-4-8/h5,8H,3-4H2,1-2H3,(H,7,9) |
InChI-Schlüssel |
ZOUPSODOXQZUIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)NCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


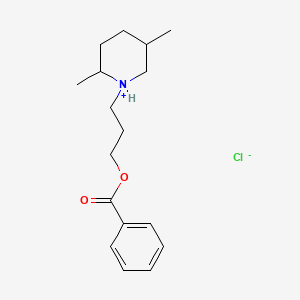


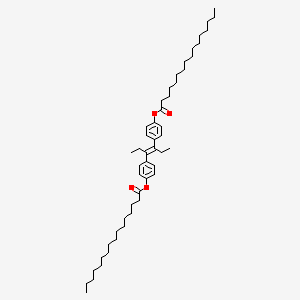
![[R-(Z)]-3,7-dimethyl-3,6-octadien-2-ol](/img/structure/B13771170.png)
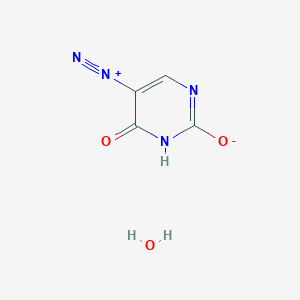
![1-[(6,7-Dichloroquinolin-4-yl)amino]-3-(diethylamino)propan-2-ol](/img/structure/B13771189.png)
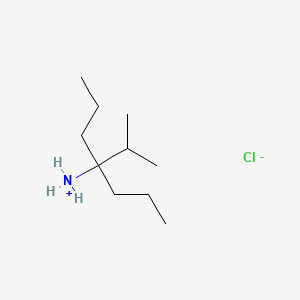
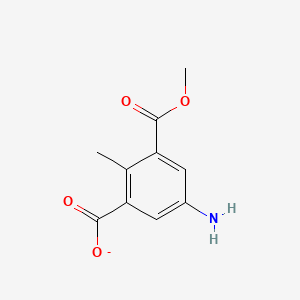
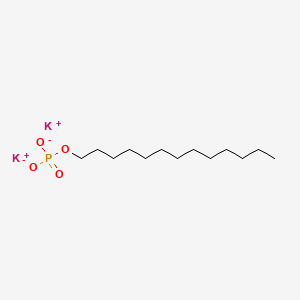
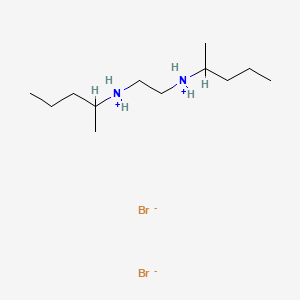

![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
